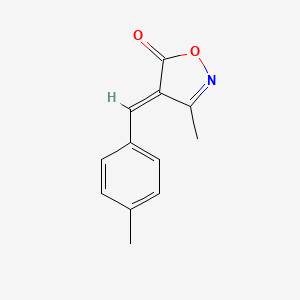
4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. While the specific compound's literature is limited, research on related compounds provides insight into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves the reduction of Schiff bases or the condensation of various precursors. For instance, the molecular structures of compounds synthesized via Schiff bases reduction route have been reported, which are crucial starting materials for further chemical synthesis, such as azo dyes and dithiocarbamates (Ajibade & Andrew, 2021).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods are commonly used for analyzing the molecular structure. The structure and spectroscopic properties of a compound were calculated using density functional theory (DFT), indicating the importance of such methods in understanding molecular geometry and electronic properties (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Chemical properties of similar compounds include reactions with various reagents to produce derivatives with potential biological activities. For example, the synthesis of compounds exhibiting hypolipidemic activities through cyclization of derivatives highlights the chemical reactivity and potential pharmacological applications of these molecules (Kurogi et al., 1996).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for the application and handling of chemical compounds. The X-ray single crystal diffraction technique and IR spectroscopy are instrumental in determining these properties, providing a comprehensive understanding of the compound's physical characteristics (Demir et al., 2015).
Chemical Properties Analysis
The chemical properties involve the reactivity of the compound with other chemicals, stability under various conditions, and potential for forming derivatives. Theoretical calculations, such as DFT, can predict these properties, including HOMO and LUMO energies, which are indicative of the molecule's reactivity and stability (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior
Research on compounds related to 4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide has focused on their synthesis and chemical behavior. For instance, studies have investigated novel azetidinones for carbapenems and the behavior of their allylamine precursor analogues, demonstrating complex reactions with strong bases and the potential for creating derivatives with significant biological activity (Selezneva et al., 2018). Another study examined the kinetics and products of reactions involving OH radicals with structurally similar compounds, highlighting their environmental and possibly pharmacological relevance (Aschmann et al., 2011).
Potential for Cancer Research
Some derivatives have been explored for their potential in cancer research, particularly as matrix metalloproteinase (MMP) inhibitors and in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. Wagner et al. (2009) described the synthesis of a CGS 27023A derivative as a potent MMP inhibitor, highlighting its application in initial small-animal PET studies (Wagner et al., 2009). Another study focused on carbon-11 labeled MMP inhibitors as potential PET cancer biomarkers, providing insights into the synthesis and biodistribution of these compounds (Zheng et al., 2004).
Chemical Synthesis Techniques
Research has also delved into the chemical synthesis techniques involving compounds with similar structural characteristics. Reddy et al. (2014) presented a stereoselective synthesis method for spiro[tetrahydropyran-3,3'-oxindole] derivatives, employing a Prins cascade strategy. This method signifies the innovative approaches to constructing complex spirocycles, which are relevant in pharmaceutical chemistry (Reddy et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-13-15(11-12-17(14)21-2)7-6-10-18(20)19-16-8-4-3-5-9-16/h3-5,8-9,11-13H,6-7,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDHBUGRXAKSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxy-3-methylphenyl)-N-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)


![N,N-dimethyl-N'-{[(5-phenyl-2-pyrimidinyl)amino]carbonyl}-1,2-benzenedisulfonamide](/img/structure/B5579376.png)



![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)